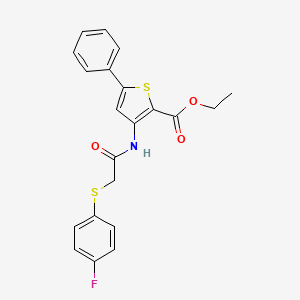

Ethyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate

Description

Ethyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative featuring a substituted acetamido group and a phenyl ring. The compound’s structure includes a thiophene core with an ethyl carboxylate ester at position 2, a phenyl group at position 5, and a 4-fluorophenylthioacetamido moiety at position 3.

Properties

IUPAC Name |

ethyl 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO3S2/c1-2-26-21(25)20-17(12-18(28-20)14-6-4-3-5-7-14)23-19(24)13-27-16-10-8-15(22)9-11-16/h3-12H,2,13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNBWKTWGYOIQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

Acetamido Group Addition: The acetamido group is typically added through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

Ethyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and pharmaceuticals.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the design of new drugs targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Functional Group Variations Sulfonyl vs. This modification could enhance solubility but reduce membrane permeability compared to the target compound . Amine vs. Acetamido Group: The amino-substituted thiophene () lacks the acetamido side chain, rendering it more reactive and basic. Such differences may influence pharmacokinetic properties, such as metabolic stability .

Ester Group Effects Ethyl vs. In contrast, the diethyl ester derivative () demonstrates how additional ester groups can alter steric and electronic profiles .

Core Structure and Biological Relevance

- Thiophene vs. Thiazole/Thiadiazole: Compounds like ETHYL 2-(2-(3-(METHYLTHIO)-1,2,4-THIADIAZOL-5-YLTHIO)ACETAMIDO)-4-PHENYLTHIAZOLE-5-CARBOXYLATE () incorporate thiadiazole rings, which are associated with diverse bioactivities (e.g., antimicrobial). The thiophene core in the target compound may offer distinct binding interactions in biological systems .

Pharmacological Context While Thiophene fentanyl hydrochloride () shares a thiophene moiety, its structural complexity and opioid activity highlight how minor substituent changes can drastically alter pharmacological profiles. This underscores the importance of substituent optimization in drug design .

Q & A

Q. What are the established synthetic routes for Ethyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate?

The synthesis typically involves multi-step reactions starting with thiophene core formation, followed by functionalization. Key steps include:

- Thiophene ring construction : Gewald reaction or cyclization of ketones with sulfur-containing precursors under basic conditions (e.g., triethylamine in DMF) .

- Acetamido group introduction : Coupling reactions (e.g., using 2-((4-fluorophenyl)thio)acetic acid with EDCI/HOBt) .

- Esterification : Ethyl ester formation via acid-catalyzed ethanolysis . Optimization : Reaction conditions (temperature: 60–80°C, solvents: DMF/THF) and purification (column chromatography, recrystallization) are critical for yield (>60%) and purity (>95%) .

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Thiophene core | Gewald reaction, DMF, 70°C | 55% | 90% |

| Acetamido coupling | EDCI/HOBt, rt, 12h | 65% | 92% |

| Esterification | Ethanol, H₂SO₄, reflux | 75% | 95% |

Q. How is the compound’s structure validated post-synthesis?

- NMR Spectroscopy : Confirms substituent positioning (e.g., ¹H NMR: δ 7.2–7.5 ppm for phenyl protons; ¹³C NMR: 165 ppm for carbonyl groups) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ m/z calculated: 456.12, observed: 456.10) .

- X-ray Crystallography : Resolves bond angles/distances (e.g., C-S bond length: 1.75 Å) .

Q. What preliminary biological activities are reported for this compound?

- Enzyme inhibition : Targets kinases (IC₅₀: 2–10 µM) and proteases via sulfonamide-thiophene interactions .

- Antimicrobial activity : Moderate inhibition of Gram-positive bacteria (MIC: 16 µg/mL) due to membrane disruption .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Substituent variations significantly alter activity:

- Fluorine vs. Chlorine : Fluorine enhances electronegativity, improving target binding (Ki: 0.8 µM vs. 1.5 µM for Cl-analog) .

- Sulfonyl vs. Thioether : Sulfonyl groups increase metabolic stability but reduce cell permeability (logP: 2.1 vs. 3.5) .

| Substituent | Target Affinity (Ki, µM) | logP |

|---|---|---|

| 4-Fluorophenyl | 0.8 | 3.5 |

| 4-Chlorophenyl | 1.5 | 3.8 |

| Sulfonyl | 0.5 | 2.1 |

Q. What challenges arise in crystallographic characterization?

- Crystal Twinning : Common due to flexible thiophene-acetamido linkage; resolved via SHELXD (twinning fraction <0.3) .

- Disorder in Fluorophenyl Groups : Addressed by refining occupancy ratios and using restraints in SHELXL .

Q. How to resolve contradictions in bioactivity data across studies?

- Assay Variability : Standardize conditions (e.g., ATP concentration in kinase assays ±10%) .

- Purity Verification : Use HPLC (purity >98%) to exclude impurities as confounding factors .

- Structural Confirmation : Re-analyze disputed compounds via 2D NMR (e.g., NOESY for stereochemistry) .

Methodological Considerations

- Synthetic Reproducibility : Document solvent drying (e.g., molecular sieves for DMF) and inert atmosphere use .

- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with orthogonal methods (SPR vs. fluorescence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.